molecular formula C17H16FN3O3 B7764362 (2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

(2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

Cat. No.: B7764362
M. Wt: 329.32 g/mol
InChI Key: BZATYVJTWOUJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is a piperazine-based compound featuring a 2-fluorophenyl group attached via a methanone bridge at the piperazine 4-position and a 4-nitrophenyl substituent at the 1-position. The nitro group confers strong electron-withdrawing properties, while the fluorine atom enhances metabolic stability and influences lipophilicity. This structural framework is common in medicinal chemistry, particularly for targeting neurotransmitter receptors or enzymes due to piperazine's conformational flexibility and aromatic interactions .

Properties

IUPAC Name

(2-fluorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-16-4-2-1-3-15(16)17(22)20-11-9-19(10-12-20)13-5-7-14(8-6-13)21(23)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZATYVJTWOUJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The most widely employed method involves nucleophilic substitution between 2-fluorobenzoyl chloride and 4-(4-nitrophenyl)piperazine. In a representative procedure, 2-fluorobenzoyl chloride (6 mmol) is dissolved in 2-methyltetrahydrofuran (15 mL) and reacted with 4-(4-nitrophenyl)piperazine (9 mmol) at 25°C for 1 hour. Potassium carbonate serves as the base, facilitating the deprotonation of the piperazine nitrogen .

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents like 2-methyltetrahydrofuran enhance reaction kinetics by stabilizing the transition state. Substituting with toluene reduces yields by 15–20% due to poorer solubility of intermediates .

  • Stoichiometry : A 1.5:1 molar ratio of piperazine derivative to acyl chloride minimizes side reactions, such as dimerization of the acyl chloride .

ParameterOptimal ValueYield Impact if Suboptimal
Temperature25°C↓10% at 40°C
Reaction Time1 hour↓8% at 30 minutes
Base Concentration1.5 eq↓22% at 1.0 eq

Friedel-Crafts Acylation

Alternative routes employ Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. In this approach, 2-fluorobenzoyl chloride reacts with 1-(4-nitrophenyl)piperazine in dichloromethane (DCM) at 0–5°C. The electrophilic acylium ion generated by AlCl₃ attacks the piperazine ring’s nitrogen, followed by rearomatization .

Critical Observations :

  • Catalyst Loading : 1.2 equivalents of AlCl₃ achieve 88% yield, whereas 0.8 equivalents result in incomplete conversion (52% yield) .

  • Temperature Sensitivity : Exceeding 10°C promotes over-acylation, forming bis-ketone byproducts.

Side Reaction Mitigation :

  • Quenching with ice-cold water immediately post-reaction prevents decomposition of the nitro group.

  • Column chromatography (silica gel, hexane:ethyl acetate 7:3) isolates the product with >99% purity .

Palladium-Catalyzed Coupling

A high-yielding (98%) method utilizes palladium acetate (Pd(OAc)₂) and potassium phosphate in a methyl cyclohexane/water biphasic system. The reaction proceeds via a Suzuki-Miyaura coupling mechanism, where 2-fluorophenylboronic acid reacts with 1-(4-nitrobenzoyl)piperazine under reflux .

Mechanistic Advantages :

  • The nitro group acts as an electron-withdrawing group, accelerating oxidative addition of the aryl halide to palladium.

  • Aqueous-phase phosphate buffers maintain a pH of 8–9, preventing boronic acid hydrolysis.

Scalability Considerations :

  • Continuous flow reactors improve heat dissipation, reducing decomposition risks at reflux temperatures (120–130°C).

  • Catalyst recycling via filtration extends Pd(OAc)₂ usability to 5 cycles without significant activity loss .

Reductive Amination Followed by Acylation

This two-step protocol first reduces 4-nitrophenylpiperazine to the corresponding amine using sodium borohydride (NaBH₄) in ethanol. The amine intermediate then reacts with 2-fluorobenzoyl chloride under Schotten-Baumann conditions .

Step 1: Reduction

  • Conditions : 20°C, 2 hours, NaBH₄ (0.5 eq) in ethanol.

  • Yield : 97.8% for 4-(4-aminophenyl)piperazine .

Step 2: Acylation

  • Conditions : 0°C, dichloromethane, triethylamine (TEA) as base.

  • Yield : 83% for the final methanone product .

Limitations :

  • The nitro-to-amine reduction necessitates strict moisture exclusion to prevent over-reduction to hydroxylamine derivatives.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. Combining 2-fluorobenzoic acid and 4-(4-nitrophenyl)piperazine with coupling agents like HATU (1.0 eq) in DMF under 150 W microwave power for 15 minutes achieves 89% yield .

Advantages :

  • 8-fold reduction in reaction time compared to conventional heating.

  • Uniform heating minimizes thermal degradation of heat-sensitive nitro groups.

Equipment Parameters :

  • Power : 150 W (optimal); 200 W causes charring.

  • Pressure : Sealed vessels maintain 250 psi, preventing solvent evaporation.

Characterization and Validation

1H NMR Analysis :

  • Aromatic protons appear as multiplet signals at δ 6.8–8.2 ppm.

  • Piperazine methylene protons resonate as triplets at δ 2.8–3.5 ppm .

Elemental Analysis :

  • Calculated for C₁₇H₁₅FN₃O₃: C 62.38%, H 4.62%, N 12.84%.

  • Observed values must deviate by <0.3% to confirm purity .

Chromatographic Purity :

  • HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity .

Industrial Production Considerations

Process Intensification :

  • Continuous Flow Systems : Tubular reactors with in-line IR monitoring adjust reagent feed rates dynamically, ensuring consistent output (batch-to-batch variation <2%) .

  • Solvent Recovery : Distillation units recover 2-methyltetrahydrofuran with 95% efficiency, reducing production costs by 30% .

Regulatory Compliance :

  • Waste Management : Nitro-containing byproducts are treated with Fe⁰/HCl to reduce toxicity before disposal.

  • Safety Protocols : Fume hoods with HEPA filters capture airborne particulates, maintaining workplace exposure below 1 mg/m³ .

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeCost (USD/g)Scalability
Nucleophilic Substitution721 hour12.50High
Friedel-Crafts888 hours9.80Moderate
Palladium-Catalyzed988 hours23.40Low
Reductive Amination834 hours18.20High
Microwave-Assisted890.25 hours27.60Moderate

Key Trade-offs :

  • Palladium-catalyzed coupling offers the highest yield but incurs elevated costs due to precious metal catalysts.

  • Microwave synthesis excels in speed but requires specialized equipment unsuitable for large-scale facilities.

Emerging Methodologies

Photocatalytic Synthesis :

  • Recent trials using eosin Y as a photocatalyst under blue LED light (450 nm) achieve 76% yield in 45 minutes. The mechanism involves single-electron transfer (SET) from the piperazine nitrogen to the excited catalyst .

Biocatalytic Approaches :

  • Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]) shows promise for green chemistry applications, albeit with modest yields (58%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

(2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and nitrophenyl groups can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Aromatic Ring

Thiophene vs. Fluorophenyl
  • Thiophene’s lower electronegativity compared to fluorine may reduce dipole interactions but improve solubility in nonpolar environments .
Substituent Position and Electronic Effects
  • (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12): A methoxy group at the 3-position and nitro at the 4-position (melting point 185–187°C) demonstrates how electron-donating groups (methoxy) adjacent to nitro balance electronic effects, altering reactivity and crystallization behavior .
  • 4-(4-Aminophenyl)piperazin-1-ylmethanone: Reduction of the nitro group to amino (as in ) drastically changes electronic properties, increasing basicity and hydrogen-bonding capacity, which could enhance solubility and target affinity .

Core Structural Modifications

Piperazine-Linked Cyclohexyl vs. Aryl Groups
  • Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone: The cyclohexyl group replaces the aromatic methanone, increasing lipophilicity (logP) and possibly improving blood-brain barrier penetration. This modification is relevant for neuroactive compounds .
Heterocyclic Extensions
  • The bromine atom offers a site for further functionalization .
  • (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone (CAS 1049446-21-0): The imidazo-thiazole group introduces dual heterocycles, likely improving binding affinity to kinases or proteases due to increased hydrogen-bonding and van der Waals interactions .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Notable Properties
Target Compound 340.32 Not reported 2-Fluorophenyl, 4-nitrophenyl High lipophilicity, electron-deficient aromatic system
(4-(4-Nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone 317.37 Not reported Thiophene, 4-nitrophenyl Enhanced π-stacking, moderate solubility
Compound 12 383.39 185–187 3-Methoxy-4-nitrophenyl Balanced electronic effects, crystalline solid
4-(4-Aminophenyl)piperazin-1-ylmethanone 283.31 Oil (reduced nitro) 4-Aminophenyl, furan Increased basicity, improved solubility

Biological Activity

(2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is a synthetic organic compound characterized by its unique structural features, which include a fluorinated phenyl group and a piperazine moiety substituted with a nitrophenyl group. This compound is classified as a ketone due to the presence of a carbonyl group (C=O) attached to the methanone carbon. The incorporation of fluorine and nitro groups suggests that this compound may exhibit significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Pharmacological Potential

Research has indicated that compounds with similar structural characteristics often demonstrate various pharmacological activities, including:

  • Antidepressant effects
  • Antimicrobial properties
  • Antioxidant activities

The specific biological activity of This compound has been explored through various in vitro and in vivo studies. These studies typically assess the compound's interaction with biological targets, its efficacy, and its potential therapeutic applications.

The mechanisms through which This compound exerts its biological effects may involve:

  • Inhibition of specific enzymes or receptors : Similar compounds have been shown to interact with various biological targets, including kinases and neurotransmitter receptors.
  • Modulation of signaling pathways : By influencing key signaling pathways, this compound could potentially alter cellular responses related to disease processes.

Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activity of derivatives related to This compound . For example:

  • Kinase Inhibitory Assays : Research has highlighted that compounds with similar piperazine structures exhibit significant inhibitory activity against receptor tyrosine kinases such as EGFR and VEGFR2. For instance, compounds structurally related to This compound showed inhibition rates ranging from 21% to 91% against these targets .
  • Antimicrobial Activity : Studies have indicated that related nitrophenyl-substituted piperazines possess notable antimicrobial properties, suggesting that This compound may also exhibit similar activities.

Comparative Analysis

The following table summarizes some structurally similar compounds and their notable biological activities:

Compound NameStructural FeaturesNotable Activities
1-(2-Fluorophenyl)-piperazinePiperazine ring with fluorophenylAntidepressant
4-(4-Nitrophenyl)piperazineNitrophenyl substituent on piperazineAntimicrobial
2-(4-Nitrophenyl)phenolPhenolic structure with nitro groupAntioxidant

The unique combination of fluorine and nitro substituents on the piperazine scaffold in This compound may enhance its lipophilicity, potentially leading to distinct pharmacological effects compared to simpler analogs.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with This compound . This includes:

  • In-depth pharmacokinetic studies : Understanding how this compound behaves in biological systems will be crucial for evaluating its therapeutic potential.
  • Expanded in vivo studies : Animal models could provide insights into the efficacy and safety profile of this compound.
  • Structure-activity relationship (SAR) analyses : Investigating how modifications to the chemical structure affect biological activity will help optimize derivatives for specific therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluorophenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 1-(4-nitrophenyl)piperazine with 2-fluorobenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 molar ratio of piperazine to acyl chloride). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (50–70%) .

Q. How is structural characterization performed for this compound, and what spectroscopic data are critical?

  • Methodology : Use a combination of ¹H/¹³C NMR (CDCl₃ solvent) to confirm the piperazine ring, fluorophenyl, and nitrophenyl groups. Key NMR signals include:

  • ¹H NMR : δ 7.3–8.2 ppm (aromatic protons), δ 3.2–3.8 ppm (piperazine methylene) .
  • IR Spectroscopy : Bands at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 355.3 (M⁺) .

Q. What preliminary biological screening assays are suitable for evaluating its neuropharmacological potential?

  • Methodology :

  • Receptor Binding Assays : Screen for affinity at dopamine (D₂/D₃) and serotonin (5-HT₁A/2A) receptors using radioligand displacement (e.g., [³H]spiperone for D₂) .
  • In Vitro Neuroprotection : Expose SH-SY5Y cells to oxidative stress (H₂O₂) and measure viability via MTT assay. EC₅₀ values <10 μM suggest therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved kinase inhibition?

  • Methodology :

  • Substituent Variation : Replace the 4-nitrophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to ATP pockets in kinases. Analogs with 2,4-difluorophenyl groups show 2–3× higher inhibition of tyrosine kinases (IC₅₀: 0.8–1.2 μM vs. 2.5 μM for parent compound) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). Prioritize analogs with hydrogen bonds to hinge regions (e.g., Met793) .

Q. What strategies resolve contradictory data in receptor affinity vs. in vivo efficacy studies?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (PAMPA-BBB). High protein binding (>95%) may explain low free drug concentrations despite strong receptor affinity .
  • Metabolite Identification : Use LC-MS/MS to detect Phase I/II metabolites. N-Oxidation of the piperazine ring reduces CNS bioavailability .

Q. How can computational modeling predict metabolic stability and guide lead optimization?

  • Methodology :

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-oxidation). Introduce methyl groups at the 4-position of piperazine to block metabolism .
  • QSAR Models : Train models on datasets of piperazine derivatives with microsomal stability data (e.g., % remaining after 30 min). Prioritize analogs with ClogP <3.5 and polar surface area >60 Ų .

Key Challenges and Future Directions

  • Challenge : Balancing high receptor affinity with metabolic stability.
  • Solution : Introduce steric hindrance at metabolically labile sites (e.g., piperazine N-methylation) .
  • Future Work : Explore hybrid structures integrating thiadiazole or oxadiazole moieties to enhance kinase selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.